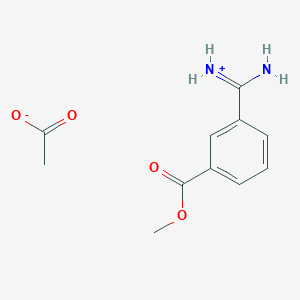![molecular formula C17H18N4O2 B12345874 N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolidine ring, a hydroxyphenyl group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 3-hydroxybenzaldehyde with 5-phenylpyrazolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-hydroxyphenyl)methylideneamino]-N-phenyloxamide
- N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolidine ring and hydroxyphenyl group make it particularly versatile for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c22-14-8-4-5-12(9-14)11-18-21-17(23)16-10-15(19-20-16)13-6-2-1-3-7-13/h1-9,11,15-16,19-20,22H,10H2,(H,21,23)/b18-11+ |
InChI Key |
FXBOREKWVRODIL-WOJGMQOQSA-N |
Isomeric SMILES |
C1C(NNC1C(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NNC1C(=O)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12345809.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(naphthalen-1-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345823.png)
![N-cyclohexyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345838.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-](/img/structure/B12345841.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345844.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)

![Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345863.png)
